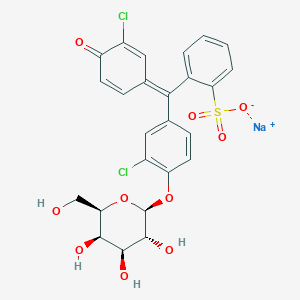

Chlorophenol red beta-D-galactopyranoside sodium salt

Übersicht

Beschreibung

Chlorophenol red beta-D-galactopyranoside sodium salt is a long-wavelength dye commonly used for colorimetric assays. It serves as a substrate for the enzyme beta-galactosidase, which hydrolyzes the compound to release chlorophenol red, a purple-colored product. This compound is particularly valued for its high sensitivity in detecting beta-galactosidase activity, making it a useful tool in various biochemical and molecular biology applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of chlorophenol red beta-D-galactopyranoside sodium salt typically involves the glycosylation of chlorophenol red with beta-D-galactopyranosyl donors under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the glycosidic bond.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale glycosylation reactions followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity. The compound is then dried and packaged under controlled conditions to ensure stability and quality .

Types of Reactions:

Hydrolysis: The primary reaction involving this compound is hydrolysis by beta-galactosidase, which cleaves the glycosidic bond to release chlorophenol red.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, the released chlorophenol red can undergo further chemical transformations under specific conditions.

Common Reagents and Conditions:

Beta-Galactosidase: This enzyme is essential for the hydrolysis of this compound.

Buffer Solutions: Reactions are often carried out in buffered solutions to maintain optimal pH for enzyme activity.

Major Products:

Wissenschaftliche Forschungsanwendungen

Biochemical Assays

CPRG is primarily employed in enzyme assays to study β-galactosidase activity. The hydrolysis of CPRG leads to a measurable color change, allowing researchers to quantify enzyme activity in various biological samples.

Key Applications :

- Enzyme Activity Measurement : Used in assays to determine the activity levels of β-galactosidase in different organisms and conditions.

- Colorimetric Detection : The intensity of the color change can be measured spectrophotometrically, providing quantitative data on enzyme activity.

Molecular Biology

In molecular biology, CPRG serves as a vital tool for monitoring gene expression. It is frequently used in transfection experiments where the expression of β-galactosidase is linked to specific promoters.

Key Applications :

- Promoter Activity Studies : Researchers utilize CPRG to assess the activity of promoters driving β-galactosidase expression.

- Cell Viability Assays : The compound can indicate cell lysis through the release of β-galactosidase, offering insights into cell health and viability.

Microbiology

CPRG is instrumental in microbiological studies for detecting β-galactosidase-producing bacteria. Its sensitivity allows for the identification of bacterial strains based on their enzymatic activity.

Key Applications :

- Antibacterial Activity Assessment : A recent study demonstrated the use of CPRG in evaluating the antibacterial properties of various Escherichia coli strains using a method called Lysis-associated β-galactosidase Assay (LAGA) .

- Pathogen Detection : Employed in diagnostic assays to identify bacterial infections based on enzymatic profiles.

Industrial Applications

In industrial settings, CPRG is utilized for quality control processes that monitor enzyme activity during fermentation and bioprocessing.

Key Applications :

- Fermentation Monitoring : Used to ensure optimal conditions during fermentation processes by measuring enzyme activity.

- Bioprocess Optimization : Helps in optimizing conditions for maximum yield by tracking enzymatic reactions.

Case Study 1: Antibacterial Activity Measurement

A study evaluated the antibacterial properties of different E. coli strains using CPRG. The researchers applied the LAGA method to measure colicin activity, demonstrating how variations in bacterial strains affected enzyme release and subsequent color change in CPRG assays. The results indicated that wild-type strains exhibited higher antibacterial activity compared to genetically modified strains lacking specific virulence factors .

Case Study 2: Gene Expression Analysis

In another study focusing on gene expression, researchers transfected mammalian cells with plasmids containing β-galactosidase reporter genes. By measuring the hydrolysis of CPRG, they were able to quantify promoter strength and its influence on gene expression levels under various experimental conditions .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biochemical Assays | Enzyme activity measurement | Colorimetric changes indicate enzyme levels |

| Molecular Biology | Promoter activity studies | Quantitative assessment of gene expression |

| Microbiology | Antibacterial activity assessment | Effective in distinguishing bacterial strains |

| Industrial Applications | Fermentation monitoring | Ensures optimal enzymatic conditions |

Wirkmechanismus

The mechanism of action of chlorophenol red beta-D-galactopyranoside sodium salt involves its hydrolysis by beta-galactosidase. The enzyme binds to the compound and catalyzes the cleavage of the glycosidic bond, releasing chlorophenol red. This reaction can be monitored by measuring the absorbance of chlorophenol red at 570 nm, providing a quantitative measure of beta-galactosidase activity .

Vergleich Mit ähnlichen Verbindungen

2-Nitrophenyl beta-D-galactopyranoside: Another substrate for beta-galactosidase, but with lower sensitivity compared to chlorophenol red beta-D-galactopyranoside sodium salt.

5-Bromo-4-chloro-3-indolyl beta-D-galactopyranoside: A chromogenic substrate used for detecting beta-galactosidase activity, producing a blue product upon hydrolysis.

Uniqueness: this compound is unique due to its high sensitivity and long-wavelength absorbance, making it particularly suitable for applications requiring precise and sensitive detection of beta-galactosidase activity .

Biologische Aktivität

Chlorophenol red beta-D-galactopyranoside sodium salt (CPRG) is a chromogenic substrate widely used in biochemical assays, particularly for the detection of beta-galactosidase activity. This compound is recognized for its high sensitivity and specificity, making it a valuable tool in various fields of research including microbiology, molecular biology, and environmental science.

Chemical Structure and Solubility

- CPRG is a water-soluble compound characterized by its yellow color, which transforms to purple upon hydrolysis by beta-galactosidase, producing chlorophenol red (CPR) as the product. This color change can be quantitatively measured, providing a reliable method for assessing enzyme activity.

Mechanism of Action

- The primary action of CPRG occurs through hydrolysis by the enzyme beta-galactosidase. This reaction cleaves the glycosidic bond in CPRG, releasing chlorophenol red, which can be spectrophotometrically measured at . The enzymatic activity can be influenced by various factors such as pH, temperature, and the presence of metal ions.

Applications in Research

1. Enzyme Activity Assays

- CPRG is predominantly used to measure beta-galactosidase activity in both pure enzyme preparations and complex biological samples. Its sensitivity allows for the detection of low levels of enzyme activity, making it suitable for applications in both laboratory and field settings .

2. Antibacterial Activity Assessment

- Recent studies have utilized CPRG to evaluate antibacterial activity through a method known as the Lysis-associated β-galactosidase Assay (LAGA). In this approach, the hydrolysis of CPRG indicates bacterial lysis and correlates with the antibacterial effects of competing bacterial strains . The assay provides both qualitative and quantitative data regarding bacterial interactions.

3. Environmental Monitoring

- CPRG has been employed in environmental studies to assess the presence of coliforms in water samples. The enzymatic hydrolysis of CPRG serves as an indicator of beta-galactosidase activity from coliform bacteria, facilitating rapid detection methods for water quality monitoring .

Case Studies

Case Study 1: Antibacterial Activity Measurement

In a study examining the antibacterial properties of various strains of E. coli, researchers mixed reporter cells with attacker cells and measured the resulting color change in CPRG after incubation. The intensity of the purple color was directly proportional to the number of lysed cells, demonstrating a clear correlation between bacterial competition and enzyme activity .

Case Study 2: Environmental Assessment

A study focused on monitoring beta-galactosidase activity in polluted water revealed that environmental factors significantly influenced enzyme performance. The optimal pH for enzymatic activity was found to be around 7.8, with temperature optima observed at 35°C and 55°C. Additionally, metal ions like silver and copper were shown to inhibit enzyme activity, while calcium ions enhanced it at lower concentrations .

Research Findings

Analyse Chemischer Reaktionen

Primary Hydrolysis Reaction with β-Galactosidase

CPRG undergoes enzymatic hydrolysis mediated by β-galactosidase (EC 3.2.1.23), resulting in cleavage of the β-D-galactopyranoside bond.

Reaction:

Key Characteristics:

-

Kinetics: The reaction follows Michaelis-Menten kinetics, with a value of ~0.2 mM for CPRG, indicating high substrate affinity .

-

Detection: Hydrolysis produces chlorophenol red, detectable at 570–590 nm (ε ≈ 75,000 M⁻¹cm⁻¹) .

-

Optimal Conditions:

Table 1: Hydrolysis Reaction Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| (CPRG) | 0.2 mM | |

| 0.8–1.2 μmol/min/mg enzyme | ||

| Optimal pH | 7.0–7.5 | |

| Detection Wavelength | 570–590 nm |

Stability and Decomposition

CPRG’s stability is critical for assay reliability.

Factors Affecting Stability:

-

Temperature: Stable for 36 months at -20°C; degrades above 25°C .

-

Light Sensitivity: Prolonged exposure to UV light accelerates decomposition .

-

Hydrolysis in Water: Spontaneous hydrolysis <1% after 24 hours at 4°C.

Decomposition Products:

Table 2: Stability Profile

| Condition | Stability | Source |

|---|---|---|

| -20°C (dry) | 36 months | |

| 4°C (aqueous solution) | ≤7 days | |

| 25°C (aqueous solution) | ≤48 hours | |

| pH <3 | Rapid hydrolysis |

Comparative Reactivity with Analogues

CPRG outperforms traditional substrates in sensitivity and specificity.

Table 3: Substrate Comparison

| Substrate | (mM) | Detection Limit | Wavelength (nm) |

|---|---|---|---|

| CPRG | 0.2 | 0.1 U/mL | 570–590 |

| ONPG (o-Nitrophenyl-β-D-galactoside) | 0.4 | 1.0 U/mL | 420 |

| X-Gal (5-Bromo-4-chloro-3-indolyl) | N/A | Visual | 615 (precipitate) |

Advantages of CPRG:

Eigenschaften

IUPAC Name |

sodium;2-[(Z)-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22Cl2O10S.Na/c26-15-9-12(5-7-17(15)29)21(14-3-1-2-4-20(14)38(33,34)35)13-6-8-18(16(27)10-13)36-25-24(32)23(31)22(30)19(11-28)37-25;/h1-10,19,22-25,28,30-32H,11H2,(H,33,34,35);/q;+1/p-1/b21-12-;/t19-,22+,23+,24-,25-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPHUXRLBORSKC-FXMGFCRPSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Cl)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=C\2/C=CC(=O)C(=C2)Cl)/C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Cl2NaO10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.